Enantiopurity as a Critical Determinant: (S)-Enantiomer vs. Racemic Mixture
The (S)-enantiomer (CAS 502612-48-8) is offered at a commercial purity of ≥98% and is defined by its specific optical rotation. In contrast, the racemic mixture (CAS 502612-49-9) is typically supplied at 95% purity and contains an equimolar amount of the (R)-enantiomer . While direct bioactivity data comparing the two is not publicly available, the need for enantiopure material in drug discovery is well-established: chiral amine building blocks are often incorporated into drug candidates where stereochemistry dictates target engagement [1].
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 502612-49-9), 95% purity |
| Quantified Difference | ~100% enantiomeric excess vs. 0% e.e. |
| Conditions | Vendor specifications; no direct bioassay comparison available |
Why This Matters
Enantiopure starting materials avoid costly chiral resolution steps and reduce the risk of contradictory SAR data from impurity effects.
- [1] Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770. View Source
